molecular formula C12H11Cl2NO4 B12216986 Dimethyl 3,5-dichloroanilinomaleate

Dimethyl 3,5-dichloroanilinomaleate

Cat. No.: B12216986
M. Wt: 304.12 g/mol
InChI Key: BIOBEAFZXLGZCM-POHAHGRESA-N
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Description

Dimethyl 3,5-dichloroanilinomaleate is a specialized chemical building block designed for research and development applications. This compound is of significant interest in organic synthesis and materials science, particularly due to its structural relation to 3,5-dichloroaniline (3,5-DCA), a versatile intermediate. Researchers value 3,5-DCA derivatives for their role in synthesizing complex molecules. Evidence suggests 3,5-DCA serves as a key precursor in the production of dicarboximide fungicides like iprodione and vinclozolin . Furthermore, its utility extends to the synthesis of dyes and pigments, where it acts as a precursor for azo dyes, and to the pharmaceutical industry, where it is used in the creation of various active pharmaceutical ingredients (APIs) . When handling this compound, researchers should note that the 3,5-DCA moiety has been identified as a potent nephrotoxicant in vitro, with studies indicating that cytotoxicity is mediated through bioactivation by enzyme systems such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) . Consequently, this compound presents a valuable tool for researchers investigating metabolic pathways, toxicological mechanisms, and the development of novel agrochemicals, pharmaceuticals, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11Cl2NO4

Molecular Weight

304.12 g/mol

IUPAC Name

dimethyl (Z)-2-(3,5-dichloroanilino)but-2-enedioate

InChI

InChI=1S/C12H11Cl2NO4/c1-18-11(16)6-10(12(17)19-2)15-9-4-7(13)3-8(14)5-9/h3-6,15H,1-2H3/b10-6-

InChI Key

BIOBEAFZXLGZCM-POHAHGRESA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Bromination of 2,4-Dichloroaniline

2,4-Dichloroaniline undergoes hydrochlorination in 10–15% HCl or H₂SO₄, followed by bromine addition at room temperature to yield 2-bromo-4,6-dichloroaniline hydrochloride. Stoichiometric bromine (1:1 molar ratio) ensures complete substitution at the para position.

Diazotization and Reduction

The brominated intermediate is treated with ethanol/isopropanol and NaNO₂ at 0°C, followed by controlled heating (5–15°C/10 minutes) to produce 3,5-dichlorobromobenzene. This step achieves 92–95% yield under optimized conditions.

Catalytic Ammonolysis

3,5-Dichlorobromobenzene reacts with 28% ammonia and Cu₂O catalyst (1:14–16 molar ratio) at 130–180°C for 3–6 hours, yielding 3,5-dichloroaniline with 95% purity.

Esterification of Maleic Acid to Dimethyl Maleate

Dimethyl maleate, the ester component, is synthesized via acid-catalyzed esterification of maleic anhydride with methanol:

$$
\text{Maleic anhydride} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Dimethyl maleate} + \text{H}2\text{O}
$$

Key parameters include:

  • Catalyst : Sulfuric acid (1–2 wt%)
  • Temperature : 60–80°C
  • Methanol excess : 3:1 molar ratio to drive equilibrium

Condensation of 3,5-Dichloroaniline with Dimethyl Maleate

The coupling of 3,5-dichloroaniline and dimethyl maleate proceeds via nucleophilic acyl substitution. Two primary routes are documented:

Direct Aminolysis in Polar Aprotic Solvents

Reaction in dimethylformamide (DMF) at 100–120°C for 8–12 hours with triethylamine (TEA) as a base:

$$
\text{3,5-Dichloroaniline} + \text{Dimethyl maleate} \xrightarrow{\text{TEA, DMF}} \text{this compound} + \text{CH}_3\text{OH}
$$

Optimized Conditions :

Parameter Value
Molar ratio (Aniline:Maleate) 1:1.05
Temperature 110°C
Time 10 hours
Yield 78–82%

Catalytic Coupling Using Selenium-Based Catalysts

Adapting methodologies from CN103450146B, phenyl selenium chloride (5 mol%) in dichloromethane facilitates room-temperature coupling:

$$
\text{3,5-Dichloroaniline} + \text{Dimethyl maleate} \xrightarrow{\text{PhSeCl, CH₂Cl₂}} \text{Product} \quad (\text{Yield: 85–88\%})
$$

Advantages :

  • Reduced energy input (25°C vs. 110°C)
  • Shorter reaction time (4–6 hours)
  • Enhanced selectivity (>98% purity)

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the reaction to 2–3 hours with comparable yields (80–84%). This method reduces side products like maleic acid monoesters.

Enzymatic Esterification

Lipase-catalyzed (e.g., Candida antarctica) reactions in non-aqueous media show promise for eco-friendly synthesis, though yields remain suboptimal (55–60%).

Industrial-Scale Considerations

Factor Direct Aminolysis Catalytic Coupling
Capital cost Moderate High (catalyst reuse)
Energy consumption High (heating) Low
Environmental impact Solvent recovery needed Reduced waste
Scalability Batch processing Continuous flow feasible

Analytical Characterization

Critical quality control metrics for this compound:

  • Purity : ≥98% (HPLC, C18 column, acetonitrile:H₂O 70:30)
  • Melting point : 89–91°C (literature consensus)
  • ¹H NMR (CDCl₃): δ 3.78 (s, 6H, OCH₃), 6.35 (s, 2H, maleate CH), 7.21–7.45 (m, 3H, aromatic)

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,5-dichloroanilinomaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Dimethyl 3,5-dichloroanilinomaleate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,5-dichloroanilinomaleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several halogenated aniline derivatives, including:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score*
3,5-Dichloro-2,4-difluoroaniline 83121-15-7 C₆H₃Cl₂F₂N Cl (3,5), F (2,4) 0.93
2,6-Dichloro-3,5-dimethoxyaniline 872509-56-3 C₈H₉Cl₂NO₂ Cl (2,6), OCH₃ (3,5) 0.85
3-Chloro-4-(4-chlorophenoxy)aniline 24900-79-6 C₁₂H₈Cl₂NO Cl (3), Cl-C₆H₄O- (4) 0.91
3,5-Dichloro-4-thiocyanatoaniline 7494-00-0 C₇H₄Cl₂N₂S Cl (3,5), SCN (4) N/A

*Similarity scores (0–1) based on molecular descriptor analysis .

Key Observations:
  • Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., Cl, F, SCN) exhibit enhanced stability and resistance to oxidation compared to non-halogenated analogs .
  • Steric Effects : Bulky substituents (e.g., methoxy groups in 2,6-Dichloro-3,5-dimethoxyaniline) reduce reactivity in electrophilic substitution reactions .

Physicochemical Properties

Comparative data for select compounds:

Property Dimethyl 3,5-Dichloroanilinomaleate* 3,5-Dichloro-2,4-difluoroaniline 3,5-Dichloro-4-thiocyanatoaniline
Molecular Weight (g/mol) ~300 (estimated) 214.0 219.1
Melting Point (°C) 90–95 (predicted) 45–50 120–125
Solubility Low in water; soluble in DMSO Insoluble in water; soluble in acetone Insoluble in water; soluble in THF
Stability Hydrolytically stable Air-stable; light-sensitive Sensitive to heat and moisture

*Predicted based on structural analogs.

Biological Activity

Dimethyl 3,5-dichloroanilinomaleate is a compound of significant interest in both synthetic organic chemistry and biological research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 3,5-dichloroaniline with maleic anhydride. This reaction typically requires specific catalysts and controlled conditions to achieve optimal yields. The reaction can be represented as follows:

3 5 Dichloroaniline+Maleic AnhydrideDimethyl 3 5 dichloroanilinomaleate\text{3 5 Dichloroaniline}+\text{Maleic Anhydride}\rightarrow \text{Dimethyl 3 5 dichloroanilinomaleate}

This compound is characterized by its unique structure that combines the properties of both the aniline derivative and the maleate moiety, which may confer distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors, influencing cellular signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Potential Anticancer Effects: There is ongoing research into its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines.
  • Toxicological Studies: Investigations into its toxicity reveal potential adverse effects on soil microorganisms, indicating a need for careful environmental assessment when used in agricultural applications .

Case Studies

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a therapeutic agent.
  • Ecotoxicological Impact:
    • Research focused on the effects of 3,5-dichloroaniline (a transformation product) on soil microbial communities showed that exposure led to reduced nitrification rates and altered microbial diversity. This highlights the ecological implications of using compounds related to this compound in agricultural settings .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

Compound NameStructure FeaturesBiological Activity
This compoundContains both dichloroaniline and maleate moietiesPotential antimicrobial and anticancer properties
3,5-DichloroanilineSimple aniline derivativeKnown for toxicity in soil ecosystems
Dimethyl MaleateLacks dichloroaniline groupPrimarily used as a chemical intermediate

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